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molecular formula C7H3BrClN3 B567311 6-Bromo-4-chloropyrido[2,3-d]pyrimidine CAS No. 1215787-31-7

6-Bromo-4-chloropyrido[2,3-d]pyrimidine

Cat. No. B567311
M. Wt: 244.476
InChI Key: RXOCJQZPMNEQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09145433B2

Procedure details

6-Bromopyrido[2,3-d]pyrimidin-4(3H)-one (3.0 g) and POCl3 (15 mL) were heated at 130° C. under nitrogen for 3 h. The homogeneous dark solution was concentrated under reduced pressure and diluted with EtOAc (150 mL). The heterogeneous brown slurry was poured onto mixture of ice/aq. NaHCO3 and allowed the mixture warm to room temperature. The heterogeneous brown mixture was further diluted with EtOAc (75 mL) and separated the organic layer. The organic layer was partitioned with aq. NaCl, separated, stirred with MgSO4 and filtered through a pad of Celite® and silica gel. The pale yellow filtrate was concentrated and the crude solid was stirred in 50% EA/hexanes. 6-Bromo-4-chloropyrido[2,3-d]pyrimidine was obtained as a pale yellow crystalline solid (1.8 g, purity: 95%) upon filtration.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:12]=[N:11][C:5]2[N:6]=[CH:7][NH:8][C:9](=O)[C:4]=2[CH:3]=1.O=P(Cl)(Cl)[Cl:15]>>[Br:1][C:2]1[CH:12]=[N:11][C:5]2[N:6]=[CH:7][N:8]=[C:9]([Cl:15])[C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CC2=C(N=CNC2=O)N=C1
Name
Quantity
15 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred with MgSO4
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The homogeneous dark solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with EtOAc (150 mL)
ADDITION
Type
ADDITION
Details
The heterogeneous brown slurry was poured onto mixture of ice/aq
ADDITION
Type
ADDITION
Details
The heterogeneous brown mixture was further diluted with EtOAc (75 mL)
CUSTOM
Type
CUSTOM
Details
separated the organic layer
CUSTOM
Type
CUSTOM
Details
The organic layer was partitioned with aq. NaCl
CUSTOM
Type
CUSTOM
Details
separated
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite® and silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The pale yellow filtrate was concentrated
STIRRING
Type
STIRRING
Details
the crude solid was stirred in 50% EA/hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(N=CN=C2Cl)N=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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